Virologic Efficacy in Treatment-Experienced Patients: Lopinavir vs. Darunavir
In a randomized, controlled phase III trial (TITAN) comparing lopinavir/ritonavir (LPV/r) with darunavir/ritonavir (DRV/r) in treatment-experienced, lopinavir-naïve patients, LPV/r achieved a virologic suppression rate of 68% (HIV RNA <400 copies/mL) at 48 weeks, compared to 77% for DRV/r [1]. At 96 weeks, LPV/r maintained a suppression rate of 58.9% (<400 copies/mL) and 55.2% (<50 copies/mL), establishing a quantifiable efficacy benchmark against the newer protease inhibitor darunavir [2]. Among patients with ≥1 baseline primary protease inhibitor mutation, LPV/r achieved virologic suppression (<50 copies/mL) in 37.6% of cases versus 68.0% for DRV/r, representing a difference of 30.4% (95% CI 16.4–43.3) [2].
| Evidence Dimension | Virologic suppression rate (HIV RNA <400 copies/mL) at 48 weeks |
|---|---|
| Target Compound Data | 68% (199/293 patients) |
| Comparator Or Baseline | Darunavir/ritonavir: 77% (220/286 patients) |
| Quantified Difference | 9% difference (95% CI 2–16%) favoring darunavir |
| Conditions | Phase III randomized controlled trial (TITAN; NCT00110877); treatment-experienced, lopinavir-naïve patients; LPV/r 400/100 mg twice daily vs. DRV/r 600/100 mg twice daily plus optimized background regimen |
Why This Matters
This head-to-head data provides a quantitative efficacy reference for procurement decisions in research settings where lopinavir serves as a benchmark comparator for evaluating newer protease inhibitors or where treatment-experienced patient-derived samples require compound-specific activity expectations.
- [1] Madruga JV, Berger D, McMurchie M, Suter F, Banhegyi D, Ruxrungtham K, Norris D, Lefebvre E, de Béthune MP, De Meyer S, Coakley E, Hill A, Vanveggel S, Spinosa-Guzman S. Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial. Lancet. 2007 Jul 7;370(9581):49-58. View Source
- [2] Madruga JV, et al. Phase III TITAN week 96 final analysis: efficacy/safety of darunavir/r (DRV/r) vs. lopinavir/r (LPV/r) in LPV-naïve, treatment-experienced patients. J Int AIDS Soc. 2008;11(Suppl 1):P22. View Source
